

Synthesis of 6-Azido-d-lysine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Azido-d-lysine

CAS No.: 1418009-93-4

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For researchers, scientists, and drug development professionals, the site-specific incorporation of bioorthogonal functional groups into peptides and proteins is a powerful tool. **6-Azido-d-lysine**, an unnatural amino acid, serves as a key building block in this endeavor. Its azide moiety allows for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." This technical guide provides an in-depth overview of the synthesis of **6-Azido-d-lysine**, including detailed experimental protocols and relevant quantitative data.

The synthesis of **6-Azido-d-lysine** and its protected derivatives is a multi-step process that typically involves the protection of the α -amino and ϵ -amino groups of D-lysine, followed by the conversion of the ϵ -amino group to an azide. The choice of protecting groups is crucial and depends on the intended application, with Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) being the most common.

Synthetic Strategies

The primary method for introducing the azide functionality at the 6-position of the lysine side chain is through a diazo-transfer reaction. This reaction converts a primary amine to an azide

using a diazo-transfer reagent. A common and effective reagent for this transformation is imidazole-1-sulfonyl azide hydrochloride.

A general and efficient synthetic route starts with commercially available D-lysine hydrochloride. The synthesis of the Fmoc-protected version, Fmoc-D-Lys(N³)-OH, which is a versatile building block for solid-phase peptide synthesis (SPPS), is outlined below. This strategy employs an orthogonal protection scheme to selectively modify the side-chain amine.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of azido-lysine derivatives and can be applied to the D-enantiomer.

Protocol 1: Synthesis of N α -Fmoc-N ϵ -Boc-D-lysine

This initial step involves the orthogonal protection of the two amino groups of D-lysine.

Materials:

- D-lysine hydrochloride
- Copper(II) acetate monohydrate
- Sodium bicarbonate
- Di-tert-butyl dicarbonate (Boc₂O)
- Dioxane
- 8-Quinolinol
- N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- Acetone
- Diethyl ether

Procedure:

- D-lysine hydrochloride is reacted with copper(II) acetate monohydrate in a basic aqueous solution to form the copper complex, which selectively protects the α -amino group and the carboxyl group.
- The ϵ -amino group is then protected by reaction with di-tert-butyl dicarbonate (Boc_2O).
- The copper is subsequently removed using 8-quinolinol to yield $\text{N}\epsilon$ -Boc-D-lysine.
- The free α -amino group is then protected with Fmoc-OSu in the presence of a base to give $\text{N}\alpha$ -Fmoc- $\text{N}\epsilon$ -Boc-D-lysine.
- The product is isolated and purified by crystallization or chromatography.

Protocol 2: Synthesis of $\text{N}\alpha$ -Fmoc-6-azido-D-lysine (Fmoc-D-Lys(N_3)-OH)

This protocol describes the deprotection of the ϵ -amino group and the subsequent diazo-transfer reaction.

Materials:

- $\text{N}\alpha$ -Fmoc- $\text{N}\epsilon$ -Boc-D-lysine
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Imidazole-1-sulfonyl azide hydrochloride
- Copper(II) sulfate pentahydrate
- Potassium carbonate
- Methanol
- Water

Procedure:

- The Boc protecting group on the ϵ -amino group of N α -Fmoc-N ϵ -Boc-D-lysine is selectively removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).
- The resulting free amine is then subjected to a diazo-transfer reaction. The amine is dissolved in a biphasic mixture of water, methanol, and dichloromethane.
- Imidazole-1-sulfonyl azide hydrochloride and a catalytic amount of copper(II) sulfate are added.
- The pH of the reaction mixture is carefully adjusted to and maintained at approximately 9 with potassium carbonate.
- The reaction is stirred vigorously for several hours until completion, monitored by TLC or LC-MS.
- Upon completion, the product is extracted into an organic solvent, washed, dried, and concentrated to yield Fmoc-D-Lys(N₃)-OH. The product can often be obtained in high purity without the need for column chromatography.^[1]

Data Presentation

The following table summarizes typical yields for the key steps in the synthesis of Fmoc-protected azido-lysine, based on reported syntheses of the L-enantiomer which are expected to be comparable for the D-enantiomer.

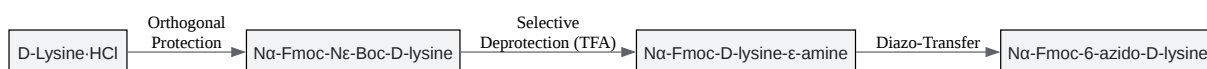
Step	Starting Material	Product	Typical Yield (%)	Reference
Hofmann Rearrangement & Amine Formation	Fmoc-Gln-OH	Fmoc-Dab-OH	71-74	[1]
Diazo-Transfer	Fmoc-Dab-OH	Fmoc-Aha(N3)-OH	65-74	[1]
Orthogonal Protection & Diazo-Transfer	L-lysine·HCl	Fmoc-azido-L-lysine	Not specified	[2]

Note: The yields are for analogous syntheses of other azido amino acids, as specific yield data for each step of the **6-Azido-d-lysine** synthesis was not available in the searched literature.

Commercially available protected forms of **6-Azido-d-lysine** are typically characterized by their purity, which is often $\geq 98\%$ as determined by HPLC.[3]

Mandatory Visualization

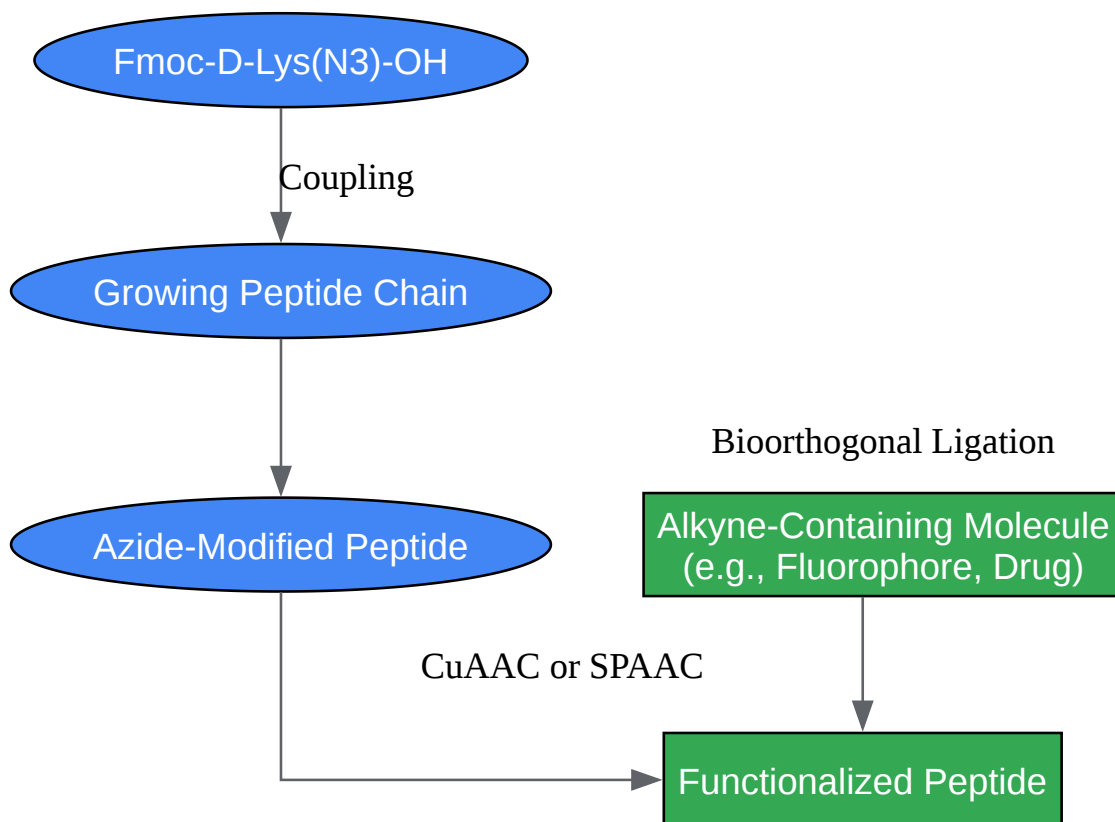
The following diagrams illustrate the synthetic workflow and the general application of **6-Azido-d-lysine** in peptide synthesis and bioconjugation.



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Caption: Synthetic workflow for N α -Fmoc-**6-azido-D-lysine**.

Solid-Phase Peptide Synthesis (SPPS)



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Caption: Application of Fmoc-D-Lys(N3)-OH in SPPS and bioconjugation.

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References

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- 2. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- [3. 6-Azido-D-lysine HCl \[baseclick.eu\]](#)
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